molecular formula C11H13NOS B3168596 3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one CAS No. 931322-46-2

3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one

Cat. No. B3168596
CAS RN: 931322-46-2
M. Wt: 207.29 g/mol
InChI Key: PYBZOKKIIZKLSV-UHFFFAOYSA-N
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Description

3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one (also known as TAN-67) is a chemical compound that has been studied for its potential use in scientific research.

Scientific Research Applications

Overview of Chemical Properties and Applications

The compound 3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one represents a specific category within heterocyclic chemistry that is notable for its diverse applications in the field of scientific research. While direct studies on this compound are scarce, examining the broader context of related heterocyclic compounds provides insights into potential areas of application including organic synthesis, catalysis, drug development, and optoelectronic materials.

Applications in Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, similar in structure to the subject compound, have been utilized extensively as versatile synthetic intermediates due to their significant biological importance. These compounds have shown remarkable functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and have been applied in medicinal applications due to their potential anticancer, antibacterial, and anti-inflammatory activities. The versatility of heterocyclic N-oxides underscores the potential utility of related compounds in organic synthesis and catalysis, highlighting their importance in advancing drug development investigations (Li et al., 2019).

Drug Development and Biomedical Research

Compounds featuring the heterocyclic scaffolding, akin to the hexahydrobenzothieno[2,3-c]pyridinone structure, have been identified as crucial in the pharmaceutical and medicinal chemistry sectors. Their incorporation into drug molecules has been driven by the ability to interact effectively with different enzymes and receptors within biological systems through numerous weak interactions, thereby eliciting a range of bioactivities. This interaction potential makes them candidates for the development of new therapeutic agents across various disease domains, including anticancer, antifungal, antibacterial, and antiviral activities (Verma et al., 2019).

Optoelectronic Materials

The integration of heterocyclic compounds into π-extended conjugated systems, as seen with quinazolines and pyrimidines, has been a focal point of research aiming at the development of novel optoelectronic materials. These materials have found application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The ability of such heterocycles to contribute to the creation of electroluminescent properties and to act as materials for organic light-emitting diodes, including highly efficient red phosphorescent organic light-emitting diodes, illustrates the potential application areas for similar heterocyclic compounds in optoelectronic advancements (Lipunova et al., 2018).

properties

IUPAC Name

3,4,5,6,7,8-hexahydro-2H-[1]benzothiolo[2,3-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c13-11-10-8(5-6-12-11)7-3-1-2-4-9(7)14-10/h1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBZOKKIIZKLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)C(=O)NCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 50-mL single-neck round-bottomed flask equipped with a reflux condenser, magnetic stirrer and nitrogen inlet was charged with 105d (285 mg, 1.38 mmol) and polyphosphoric acid (15 g). After stirring at 80° C. for 16 h, the reaction mixture was cooled to room temperature, and water (30 mL) was added. The resulting mixture was stirred for 30 min and filtered. The filter cake was washed with water (20 mL) and dried in a vacuum oven at 45° C. to afford a 75% yield (215 mg) of 105e as an off-white solid: mp 203° C. dec; 1H NMR (500 MHz, CDCl3) δ 5.62 (s, 1H), 3.59 (t, 2H, J=7.0 Hz), 2.81 (t, 2H, J=6.0 Hz), 2.72 (t, 2H, J=7.0 Hz), 2.48 (t, 2H, J=6.0 Hz), 1.84 (m, 4H). MS (APCI+) m/z 208.3 (M+H)
Name
105d
Quantity
285 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one
Reactant of Route 2
3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one
Reactant of Route 3
3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one
Reactant of Route 4
3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one
Reactant of Route 5
3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one
Reactant of Route 6
3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one

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